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Compound of Interest

Compound Name: 6-(1-Pyrrolidinyl)nicotinaldehyde

Cat. No.: B1306163 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the structural characterization of 6-(1-
Pyrrolidinyl)nicotinaldehyde using Nuclear Magnetic Resonance (NMR) spectroscopy. It

includes procedures for sample preparation, data acquisition, and interpretation of ¹H and ¹³C

NMR spectra.

Introduction
6-(1-Pyrrolidinyl)nicotinaldehyde is a substituted pyridine derivative. Compounds of this

class are valuable intermediates in medicinal chemistry and drug discovery. Accurate structural

elucidation and purity assessment are critical for their application. Nuclear Magnetic

Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous

determination of the molecular structure of small organic molecules in solution. This note

details the standardized procedure for acquiring and interpreting high-quality NMR data for 6-
(1-Pyrrolidinyl)nicotinaldehyde.

Chemical Structure:
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IUPAC Name: 6-(Pyrrolidin-1-yl)pyridine-3-carbaldehyde

Molecular Formula: C₁₀H₁₂N₂O

Molecular Weight: 176.22 g/mol

CAS Number: 261715-39-3

Predicted NMR Data
While experimental data for this specific molecule is not widely published, chemical shifts can

be reliably predicted based on the known effects of substituents on the pyridine and pyrrolidine

rings. The aldehyde group is strongly electron-withdrawing, while the pyrrolidinyl group is a

strong electron-donating group. These effects significantly influence the chemical shifts of the

aromatic protons and carbons. The following tables summarize the expected chemical shifts in

a common deuterated solvent like CDCl₃.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
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Signal (Proton)
Predicted δ
(ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

H-2 8.4 - 8.6 d J = ~2.5 Hz 1H

H-4 7.6 - 7.8 dd J = ~8.5, 2.5 Hz 1H

H-5 6.4 - 6.6 d J = ~8.5 Hz 1H

Aldehyde-H 9.8 - 10.0 s - 1H

Pyrrolidine-H (α) 3.5 - 3.7 t J = ~6.5 Hz 4H

Pyrrolidine-H (β) 1.9 - 2.1 p J = ~6.5 Hz 4H

d: doublet, dd: doublet of doublets, t: triplet, p: pentet (multiplet), s: singlet

Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Signal (Carbon) Predicted δ (ppm)

C-2 150 - 153

C-3 130 - 133

C-4 137 - 140

C-5 106 - 109

C-6 158 - 161

Aldehyde-C 190 - 193

Pyrrolidine-C (α) 46 - 49

Pyrrolidine-C (β) 24 - 26

Experimental Protocol
This section provides a detailed methodology for the NMR analysis of 6-(1-
Pyrrolidinyl)nicotinaldehyde.
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Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.[1][2]

Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR

and place it into a clean, dry vial.[3][4]

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble

(e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆).

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[2][5] Vortex

or gently swirl the vial to ensure the sample is completely dissolved.

Filtering: To remove any particulate matter, filter the solution through a small plug of glass

wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[1] The final

sample volume should be around 0.5-0.6 mL, corresponding to a height of ~4 cm in the tube.

[5]

Reference Standard: For CDCl₃, the residual solvent peak at 7.26 ppm can be used as an

internal reference for ¹H NMR and the solvent triplet at 77.16 ppm for ¹³C NMR. Alternatively,

a small amount of Tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

Capping and Labeling: Cap the NMR tube securely and label it clearly. Wipe the outside of

the tube with a lint-free tissue before inserting it into the spectrometer.[5]

NMR Data Acquisition
The following parameters are recommended for a 400 MHz spectrometer.

¹H NMR Spectroscopy:

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

Spectral Width (SW): 12-16 ppm, centered around 6 ppm.[6]

Acquisition Time (AQ): 3-4 seconds.[7]

Relaxation Delay (D1): 2-5 seconds.
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Number of Scans (NS): 8-16 scans. A minimum of 8 scans is recommended to reduce

artifacts.[7]

Receiver Gain (RG): Optimize automatically using the spectrometer's standard procedure.

¹³C{¹H} NMR Spectroscopy:

Pulse Program: Standard proton-decoupled sequence (e.g., 'zgpg30').

Spectral Width (SW): 220-240 ppm, centered around 110 ppm.

Acquisition Time (AQ): 1-2 seconds.

Relaxation Delay (D1): 2 seconds.

Number of Scans (NS): 1024 or more, depending on sample concentration.

2D NMR Experiments (for full structural assignment):

COSY (Correlation Spectroscopy): To identify proton-proton spin couplings (e.g., within the

pyridine and pyrrolidine rings).

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly

attached carbons.[8]

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between protons and carbons, which is essential for assigning quaternary

carbons and connecting structural fragments.[8][9]

Visualization of Experimental Workflow
The following diagram outlines the logical flow of the NMR analysis process.
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Caption: Workflow for NMR analysis of 6-(1-Pyrrolidinyl)nicotinaldehyde.
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Data Interpretation and Structural Verification
¹H NMR Spectrum: The aromatic region should display an AXM spin system for the three

pyridine ring protons (H-2, H-4, H-5), confirming their relative positions. The aldehyde proton

will be a singlet at a very downfield position (>9.5 ppm). The pyrrolidine ring protons will

appear as two multiplets in the aliphatic region, each integrating to 4 protons.

¹³C NMR Spectrum: The spectrum should show all 10 expected carbon signals. The

aldehyde carbonyl carbon will be the most downfield signal (>190 ppm). The six aromatic

carbons will appear in the 105-165 ppm range, and the four aliphatic carbons of the

pyrrolidine ring will be upfield (<50 ppm).

2D NMR Spectra:

COSY: Will show correlations between H-4/H-5 and H-4/H-2 on the pyridine ring, and

between the α and β protons of the pyrrolidine ring.

HSQC: Will definitively link each proton signal to its corresponding carbon signal.

HMBC: Is crucial for confirming the overall structure. Key correlations to look for include

the aldehyde proton to C-3 and C-4, and the α-protons of the pyrrolidine ring to C-6 and C-

5 of the pyridine ring.

Safety and Handling
6-(1-Pyrrolidinyl)nicotinaldehyde should be handled with appropriate personal protective

equipment (PPE), including gloves, safety glasses, and a lab coat.

Refer to the Material Safety Data Sheet (MSDS) for complete safety information before

handling. The compound may be harmful if swallowed.

Work in a well-ventilated fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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